NXT629

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O3S/c1-5-39-33(37-40(34(39)41)25-27-16-20-29(21-17-27)35(2,3)4)13-9-10-26-14-18-28(19-15-26)32-23-22-30(24-36-32)38-44(42,43)31-11-7-6-8-12-31/h6-8,11-12,14-24,38H,5,9-10,13,25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSFLNXJVJKMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CC2=CC=C(C=C2)C(C)(C)C)CCCC3=CC=C(C=C3)C4=NC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of NXT629 in lipid metabolism?

An In-Depth Technical Guide on the Core Function of NXT629 in Lipid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and competitive antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a pivotal nuclear receptor in the regulation of lipid homeostasis.[1][2] This guide elucidates the core function of this compound as a modulator of lipid metabolism, primarily through the inhibition of fatty acid β-oxidation (FAO). We will explore its mechanism of action, the downstream consequences on cholesterol and bile acid homeostasis, and its application as a critical research tool in the fields of oncology and metabolic diseases. This document provides detailed experimental protocols for investigating its effects and contextualizes its utility and limitations for drug development professionals.

The Central Role of PPARα in Lipid Homeostasis

To comprehend the function of this compound, one must first understand its target, PPARα. Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] It is a master regulator of lipid metabolism, particularly fatty acid oxidation.[1]

-

PPARγ: Predominantly found in adipose tissue, where it is essential for adipocyte differentiation and lipid storage.[2]

-

PPARβ/δ: Expressed ubiquitously and involved in fatty acid oxidation and keratinocyte differentiation.[2]

Under conditions of high energy demand or metabolic stress, such as fasting, circulating fatty acids increase.[1][4] These fatty acids, or their derivatives, act as endogenous ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4] These target genes encode proteins crucial for fatty acid uptake, activation, and mitochondrial β-oxidation, effectively switching the cell's energy source to fats.[1] This pathway's dysregulation is implicated in metabolic syndromes and is often co-opted by cancer cells to fuel their proliferation.[2][4]

This compound: Pharmacological Profile and Mechanism of Action

This compound was identified as a novel, potent, and selective antagonist of PPARα.[2] Its primary mechanism is the competitive inhibition of ligand-induced activation of PPARα, thereby preventing the transcription of its target genes.[2][5]

Potency and Selectivity

The efficacy of a pharmacological tool is defined by its potency and selectivity. This compound demonstrates high potency for human PPARα and significant selectivity over other PPAR isoforms and nuclear receptors, making it a precise tool for interrogating PPARα-specific functions.[2][5]

| Parameter | Species | Value | Reference |

| IC₅₀ (PPARα) | Human | 77-78 nM | [2][5] |

| IC₅₀ (PPARα) | Mouse | 2.3 µM | [2] |

| Selectivity (vs. PPARβ/δ) | Human | ~75-fold | [2] |

| Selectivity (vs. PPARγ) | Human | ~200-fold | [2] |

| Selectivity (vs. PPARβ/δ) | Mouse | ~4.3-fold | [2] |

| Selectivity (vs. PPARγ) | Mouse | ~3.0-fold | [2] |

Table 1: Pharmacological potency and selectivity of this compound.

Molecular Mechanism of PPARα Antagonism

This compound functions by preventing the transcriptional activation cascade initiated by PPARα agonists. By competitively binding to the receptor, it blocks the conformational changes necessary for co-activator recruitment and subsequent gene transcription.

Figure 1: Canonical PPARα signaling pathway.

This compound intervenes at the initial step, preventing ligand binding and subsequent downstream events.

Figure 2: Mechanism of this compound-mediated PPARα antagonism.

Functional Consequences on Lipid Metabolism

The primary metabolic outcome of this compound action is the inhibition of fatty acid oxidation.[1][6] However, its effects extend to cholesterol and bile acid homeostasis, demonstrating the interconnectedness of lipid metabolic pathways.

Inhibition of Fatty Acid Oxidation (FAO)

Many cancer cells, particularly under metabolic stress, exhibit a marked dependency on FAO for energy and biomass production.[7][8] In chronic lymphocytic leukemia (CLL) cells, which show increased levels of β-oxidation compared to healthy B cells, this compound dose-dependently reduces FAO and induces cytotoxicity.[6] This highlights its potential as a therapeutic strategy in oncology by targeting this metabolic vulnerability.[1][6]

Modulation of Cholesterol and Bile Acid Homeostasis

Recent studies have revealed a more complex role for this compound beyond FAO inhibition. In a mouse model of lithogenic diet-induced cholesterol gallstones, this compound demonstrated a protective effect by improving lipid metabolism and cholesterol homeostasis.[9]

This effect is mediated by a significant shift in the expression of key hepatic genes:

-

Downregulation: this compound treatment reduced the mRNA expression of ABCG5, ABCG8 (which encode sterol transporters that pump cholesterol into bile), and ABCB11 (the bile salt export pump).[9]

-

Upregulation: Conversely, it increased the expression of CYP7A1 and CYP7B1, the rate-limiting enzymes in the conversion of cholesterol to bile acids.[9]

-

GPAM Inhibition: Critically, this compound was found to downregulate the expression of Glycerol-3-phosphate acyltransferase mitochondrial (GPAM), an enzyme involved in the synthesis of triglycerides and phospholipids.[9] Overexpression of GPAM was able to partially reverse the beneficial effects of this compound, indicating that GPAM is a key downstream mediator of its action in this context.[9]

Figure 3: this compound's effect on hepatic cholesterol homeostasis.

Methodologies for Studying this compound

To rigorously assess the function of this compound, a multi-faceted approach combining in vitro biochemical assays with in vivo pharmacodynamic and disease models is essential.

Experimental Workflow Overview

A logical progression from target validation to in vivo efficacy is critical. This ensures that observed effects are directly attributable to the compound's mechanism of action.

Figure 4: General experimental workflow for this compound validation.

Key Experimental Protocols

Protocol 1: In Vitro PPARα Reporter Assay

-

Rationale: This assay directly measures the ability of this compound to antagonize agonist-induced PPARα transcriptional activity. It is the gold standard for confirming target engagement and determining IC₅₀ values.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T) transiently co-transfected with three plasmids: a full-length human PPARα expression vector, a luciferase reporter vector containing PPREs upstream of the luciferase gene, and a Renilla luciferase vector for normalization.

-

Compound Treatment: After 24 hours, replace the medium with a medium containing a known PPARα agonist (e.g., GW7647) and varying concentrations of this compound (or vehicle control).

-

Incubation: Incubate cells for an additional 18-24 hours.

-

Lysis and Readout: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize firefly luciferase activity to Renilla activity. Plot the normalized activity against the log concentration of this compound and fit to a four-parameter logistic equation to calculate the IC₅₀.

-

Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay

-

Rationale: This functional assay validates that PPARα antagonism by this compound translates into a direct inhibition of the key metabolic pathway it regulates.

-

Methodology:

-

Cell Plating: Seed cells of interest (e.g., SKOV-3 ovarian cancer cells, primary CLL cells) in a multi-well plate.

-

Pre-incubation: Pre-incubate cells with varying concentrations of this compound or vehicle control for 2-4 hours.

-

FAO Measurement: Add assay medium containing a radiolabeled fatty acid, such as [³H]-palmitate, complexed to BSA.

-

Tritiated Water Capture: Incubate for 2-18 hours. During β-oxidation, ³H is released from the palmitate and forms ³H₂O. Transfer the supernatant to a new plate and capture the ³H₂O by vapor-phase diffusion into an overlying filter paper soaked in water, separating it from the un-metabolized [³H]-palmitate.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Analysis: Express FAO as counts per minute (CPM) or pmol/hr/mg protein and determine the dose-dependent inhibition by this compound.

-

Protocol 3: In Vivo Pharmacodynamic (PD) Model

-

Rationale: An in vivo PD study is crucial to confirm that this compound can engage its target in a whole-animal system and produce a measurable biological response. This bridges the gap between cellular activity and potential in vivo efficacy.

-

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Fasting: Fast the mice for 6-12 hours to induce endogenous PPARα activation.[1]

-

Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5]

-

Tissue Collection: At a specified time point post-dose (e.g., 4 hours), euthanize the animals and collect liver tissue.

-

Gene Expression Analysis: Isolate RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of a known PPARα target gene, such as Fgf21.[5]

-

Validation: A significant decrease in Fgf21 mRNA in the this compound-treated group compared to the vehicle group confirms in vivo target engagement.

-

Applications and Limitations

This compound is an invaluable tool for preclinical research. Its high potency and selectivity allow for precise dissection of PPARα's role in various physiological and pathological processes. It has been instrumental in demonstrating the therapeutic potential of PPARα antagonism in models of ovarian cancer, melanoma, and chronic lymphocytic leukemia.[1][6][10] Furthermore, its utility in elucidating novel regulatory pathways in cholesterol metabolism opens new avenues for research into metabolic diseases like cholelithiasis.[9]

However, it is critical for researchers to acknowledge its limitations. While this compound exhibits good pharmacokinetics in mice for research purposes, it has been reported to possess properties unsuitable for further clinical development in humans.[2][3] Therefore, its current and most appropriate application is as a preclinical research tool to validate PPARα as a therapeutic target, rather than as a direct clinical candidate itself.

Conclusion

This compound is a selective PPARα antagonist that functions as a powerful inhibitor of lipid metabolism. Its primary action is the suppression of fatty acid oxidation by blocking the transcription of key metabolic genes. This mechanism has been effectively leveraged to probe metabolic vulnerabilities in cancer models. Furthermore, recent evidence has expanded its known functions to include the modulation of cholesterol homeostasis and bile acid synthesis via regulation of hepatic gene expression, including GPAM. Through the rigorous application of the methodologies described herein, researchers can continue to use this compound to uncover the complex roles of PPARα in health and disease, paving the way for the development of new therapeutic strategies targeting lipid metabolism.

References

- Title: In Vitro and in Vivo Pharmacology of this compound, a Novel and Selective PPARα Antagonist Source: European Journal of Pharmacology URL

- Title: this compound Ameliorates Cholesterol Gallstones in Mice Model by Improving Lipid Metabolism Disorder and Cholesterol Homeostasis Through Inhibiting the GPAM Pathway Source: Digestive Diseases and Sciences URL

- Title: this compound is a Selective and Competitive PPARα Antagonist Source: Network of Cancer Research URL

- Source: Blood (American Society of Hematology)

- Source: MedchemExpress.

- Source: National Institutes of Health (NIH)

- Source: MedchemExpress.

- Title: Novel therapeutic strategies for targeting fatty acid oxidation in cancer Source: PubMed URL

- Title: Inhibition of the Lipid Droplet–Peroxisome Proliferator-Activated Receptor α Axis Suppresses Cancer Stem Cell Properties Source: PubMed Central URL

- Title: Novel therapeutic strategies for targeting fatty acid oxidation in cancer Source: PubMed Central URL

Sources

- 1. In vitro and in vivo pharmacology of this compound, a novel and selective PPARα antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Cholesterol Gallstones in Mice Model by Improving Lipid Metabolism Disorder and Cholesterol Homeostasis Through Inhibiting the GPAM Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the Lipid Droplet–Peroxisome Proliferator-Activated Receptor α Axis Suppresses Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

NXT629: A Comprehensive Technical Guide to a Selective PPARα Antagonist

Abstract

This technical guide provides an in-depth exploration of NXT629, a novel, potent, and selective antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). We will delve into the scientific rationale for targeting PPARα in oncology, the discovery and chemical characteristics of this compound, its mechanism of action, and detailed protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating fatty acid metabolism in cancer and other diseases.

Introduction: The Rationale for Targeting PPARα

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[1] These receptors play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell proliferation.[2][3]

PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] It functions as a master regulator of lipid metabolism, promoting the uptake, activation, and oxidation of fatty acids, particularly under conditions of energy deprivation.[4]

In the context of cancer, there is a growing body of evidence suggesting that many tumors become dependent on fatty acid oxidation for their survival and proliferation.[4] Several cancer types, including melanoma, chronic lymphocytic leukemia (CLL), ovarian, and prostate cancer, exhibit upregulated PPARα expression.[4] This upregulation is thought to facilitate the metabolic reprogramming necessary to meet the high energy demands of rapid cell division and to provide building blocks for membrane synthesis.[5] Furthermore, PPARα has been implicated in promoting resistance to metabolic and cytotoxic stressors in cancer cells.[2][6]

The dependence of certain cancers on PPARα-mediated fatty acid oxidation presents a compelling therapeutic opportunity. It is hypothesized that a potent and selective antagonist of PPARα could disrupt this metabolic adaptation, leading to energy stress, inhibition of proliferation, and induction of apoptosis in cancer cells.[4] This has driven the search for and development of selective PPARα antagonists as a novel class of anti-cancer agents.[2]

This compound: A Profile of a Selective PPARα Antagonist

Discovery and Chemical Properties

This compound was identified as a novel, potent, and selective PPARα antagonist through a dedicated discovery program.[1][7] It is a competitive antagonist, meaning it directly competes with endogenous or synthetic agonists for binding to the ligand-binding domain of PPARα.[8]

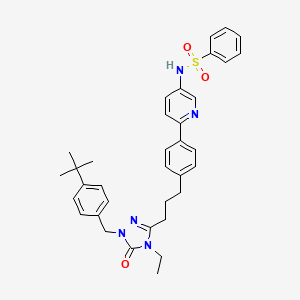

Chemical Structure:

Caption: Chemical structure of this compound.

SMILES: O=C1N(N=C(N1CC)CCCC=2C=CC(=CC2)C3=NC=C(C=C3)NS(=O)(=O)C=4C=CC=CC4)CC5=CC=C(C=C5)C(C)(C)C[9]

Molecular Formula: C35H39N5O3S[9][10]

Molecular Weight: 609.78 g/mol [10]

Potency and Selectivity

This compound exhibits high potency for human PPARα, with a reported IC50 of 77-78 nM in agonist-induced activation assays.[1][7][8] Its selectivity for PPARα over other PPAR isoforms is a key attribute, minimizing off-target effects.

| Receptor Isoform | IC50 (μM) | Fold Selectivity vs. PPARα |

| Human PPARα | 0.077 | - |

| Human PPARβ/δ | 6.0 | ~78-fold |

| Human PPARγ | 15 | ~195-fold |

Table 1: In vitro potency and selectivity of this compound for human PPAR isoforms. Data compiled from multiple sources.[7][8]

This compound also demonstrates selectivity against a panel of other nuclear hormone receptors.[1] For the mouse ortholog of PPARα, this compound is less potent, with a calculated IC50 of 2.3 µM.[1]

Mechanism of Action of this compound

This compound exerts its biological effects by competitively antagonizing PPARα. In its resting state, the PPARα/RXR heterodimer is often bound to co-repressor complexes, inhibiting gene transcription. Upon binding of an agonist (e.g., fatty acids), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of target genes.

This compound binds to the ligand-binding domain of PPARα, preventing the conformational change required for co-activator recruitment. This locks the receptor in an inactive state, thereby inhibiting the transcription of PPARα target genes.

By blocking the transcription of PPARα target genes, this compound disrupts key metabolic pathways that cancer cells rely on. For example, it has been shown to inhibit the agonist-induced expression of Pyruvate Dehydrogenase Kinase 4 (PDK4), a critical regulator of glucose metabolism and a known PPARα target gene.[7] This disruption of fatty acid oxidation and related metabolic processes can lead to:

-

Induction of Apoptosis: By depriving cancer cells of a key energy source, this compound can trigger programmed cell death.[7]

-

Inhibition of Proliferation: The energy deficit and metabolic stress induced by this compound can lead to cell cycle arrest and a reduction in the rate of cell division.[7]

Experimental Protocols for Characterization

In Vitro Characterization: PPARα Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to determine the antagonist activity of a test compound like this compound against human PPARα.

Principle: Cells are engineered to express human PPARα and a luciferase reporter gene under the control of a PPARα-responsive promoter. In the presence of a PPARα agonist, the receptor is activated, driving the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmid for full-length human PPARα

-

Luciferase reporter plasmid containing a PPRE (e.g., pGL4.24[luc2P/PPRE/Hygro])

-

Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

DMEM with 10% FBS

-

PPARα agonist (e.g., GW7647)

-

This compound or other test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and a known PPARα agonist (e.g., GW7647). The agonist should be prepared at a concentration that gives a submaximal response (e.g., EC80).

-

Treatment: Remove the transfection medium and treat the cells with the prepared compounds. For antagonist mode, add the test compound (this compound) in the presence of the fixed concentration of the agonist. Include appropriate controls (vehicle, agonist only, antagonist only).

-

Incubation: Incubate the treated cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of the antagonist. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.

In Vivo Efficacy: Xenograft Tumor Models

This section outlines a general protocol for evaluating the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of solid tumors. The mice are then treated with the test compound (this compound), and the effect on tumor growth is monitored over time.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Human cancer cell line (e.g., SKOV-3 ovarian cancer cells)

-

Matrigel

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

-

Sterile syringes and needles

Step-by-Step Methodology:

-

Cell Preparation: Culture SKOV-3 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound intraperitoneally (i.p.) at a dose of 30 mg/kg daily. The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers twice a week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the treatment for a predefined period (e.g., 6 weeks) or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth between the treated and control groups using appropriate statistical methods.

Key Findings and Data Summary

This compound has demonstrated significant anti-tumor activity in preclinical models.

| In Vivo Model | Cell Line | Treatment | Key Outcome |

| Ovarian Cancer | SKOV-3 (subcutaneous) | This compound (30 mg/kg, i.p., daily for 6 weeks) | Delayed tumor growth[8] |

| Melanoma | B16F10 (subcutaneous) | This compound (30 mg/kg, i.p.) | Inhibited tumor growth[8] |

| Melanoma Metastasis | B16F10 (intravenous) | This compound (3 and 30 mg/kg, i.p.) | Inhibited experimental metastasis to the lung[8] |

Table 2: Summary of in vivo efficacy of this compound in cancer models.

In pharmacodynamic studies, this compound has been shown to engage its target in vivo. Administration of this compound to fasted mice significantly decreased the expression of Fibroblast growth factor 21 (Fgf21), a known PPARα target gene.[8]

Therapeutic Implications and Future Directions

The potent and selective PPARα antagonist activity of this compound, coupled with its demonstrated in vivo efficacy, positions it as a valuable tool for investigating the role of PPARα in cancer and other diseases. The findings from studies with this compound support the hypothesis that targeting fatty acid metabolism through PPARα antagonism is a viable therapeutic strategy for certain cancers.[4]

While this compound itself may not have suitable pharmacokinetic properties for clinical development due to poor oral bioavailability, it serves as a crucial proof-of-concept molecule.[1] Future research will likely focus on:

-

Developing second-generation PPARα antagonists with improved oral bioavailability and drug-like properties.

-

Further elucidating the specific cancer types and patient populations that are most likely to respond to PPARα-targeted therapies.

-

Investigating the potential of combining PPARα antagonists with other anti-cancer agents, such as chemotherapy or other targeted therapies.

Conclusion

This compound is a first-in-class potent and selective PPARα antagonist that has been instrumental in validating PPARα as a therapeutic target in oncology. Its ability to disrupt the metabolic reprogramming of cancer cells highlights the importance of fatty acid oxidation in tumor survival and proliferation. This technical guide has provided a comprehensive overview of this compound, from its chemical properties and mechanism of action to detailed experimental protocols for its characterization. The continued exploration of PPARα antagonism, building on the foundation laid by molecules like this compound, holds significant promise for the development of novel cancer therapies.

References

-

Messmer D, Lorrain K, Stebbins K, et al. A Selective Novel Peroxisome Proliferator-Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo. Mol Med. 2015;21:410-419. [Link]

-

Spaner DE, Lee E, Shi Y, et al. PPAR-alpha is a therapeutic target for chronic lymphocytic leukemia. Leukemia. 2013;27(5):1090-1099. [Link]

-

ResearchGate. (n.d.). PPAR-alpha is a therapeutic target for chronic lymphocytic leukemia. [Link]

-

Tili E, Michaille JJ, Alder H, et al. PPARα and fatty acid oxidation mediate glucocorticoid resistance in chronic lymphocytic leukemia. Blood. 2013;122(6):969-980. [Link]

-

ResearchGate. (n.d.). PPARα expression and fatty acid oxidation in circulating CLL cells. [Link]

-

Stebbins KJ, Bravo Y, Gabarda-Allande V, et al. In vitro and in vivo pharmacology of this compound, a novel and selective PPARα antagonist. Eur J Pharmacol. 2017;809:130-140. [Link]

-

Immunomart. (n.d.). This compound. [Link]

-

Network of Cancer Research. (2019, August 18). This compound is a Selective and Competitive PPARα Antagonist. [Link]

Sources

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective Novel Peroxisome Proliferator–Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Morphological appearance, content of extracellular matrix and vascular density of lung metastases predicts permissiveness to infiltration by adoptively transferred natural killer and T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Role of NXT629 in Gene Transcription

Introduction: Beyond the Genome - Epigenetic Control of Transcription

The regulation of gene expression is a cornerstone of cellular function, dictating everything from cell identity to response to stimuli. While the genomic sequence provides the blueprint, it is the dynamic layer of epigenetic control that determines which genes are transcribed at any given moment. Central to this regulation are ligand-activated transcription factors, molecular switches that translate chemical signals into transcriptional outcomes.

Among these, the Peroxisome Proliferator-Activated Receptor alpha (PPARα), also known as NR1C1, serves as a master regulator of lipid metabolism and energy homeostasis, primarily in tissues with high fatty acid catabolism rates like the liver, heart, and kidney.[1][2] PPARα functions as a lipid sensor; upon binding to endogenous ligands such as fatty acids or eicosanoids, it undergoes a conformational change.[3] This allows it to form a heterodimer with the Retinoid X Receptor (RXR), bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes, and recruit co-activator proteins to initiate transcription.[3][4][5]

However, dysregulation of PPARα activity is implicated in various pathologies, including cancer, where it can be upregulated to support the metabolic demands of cellular proliferation and metastasis.[1] This has driven the development of specific antagonists to inhibit its function. NXT629 is a novel, potent, and highly selective antagonist of human PPARα, with a reported IC50 of approximately 77-78 nM.[6][7] Its selectivity for PPARα is significantly higher than for other PPAR isoforms (PPARγ and PPARδ) and other nuclear hormone receptors, making it a precise tool for dissecting PPARα-specific pathways and a promising candidate for therapeutic development.[6][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the role and mechanism of this compound in modulating PPARα-dependent gene transcription. We will move beyond simple descriptions of protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to scientific inquiry.

Part 1: The Molecular Mechanism of this compound-Mediated Transcriptional Repression

Understanding how this compound inhibits gene transcription requires a grasp of the structural dynamics of PPARα. In its active, agonist-bound state, the receptor's conformation promotes the recruitment of co-activator complexes (e.g., CBP/p300), which possess histone acetyltransferase (HAT) activity. This leads to chromatin remodeling and transcriptional activation.

Conversely, PPARα antagonists like this compound function by inducing or stabilizing a receptor conformation that prevents co-activator binding.[7] More critically, this antagonistic conformation facilitates the recruitment of a different class of proteins: co-repressors, such as the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[6][9][10] These co-repressors, in turn, recruit histone deacetylases (HDACs) to the gene promoter. The removal of acetyl groups from histones leads to chromatin condensation, making the DNA inaccessible to the transcriptional machinery and resulting in potent gene silencing.[6]

The binding of an antagonist like this compound to the ligand-binding domain physically obstructs the final positioning of the C-terminal activation helix (AF-2), a critical step for co-activator recruitment.[6][9] This structural change creates a binding surface favorable for the helical motifs of co-repressors, effectively switching PPARα from a transcriptional activator to a repressor.[6][9]

Part 2: A Multi-Tiered Experimental Framework for Validating this compound Function

A robust investigation into a compound like this compound requires a logical progression of experiments, from confirming direct target interaction in a cellular environment to understanding its genome-wide impact on transcription and ultimate cellular phenotype. We present a four-tiered approach.

Tier 1: Confirming Target Engagement in a Cellular Milieu

Scientific Question: Does this compound physically interact with and stabilize its intended target, PPARα, within intact cells?

Methodology of Choice: Cellular Thermal Shift Assay (CETSA).

Causality Behind Experimental Choice: Before investigating downstream effects, it is imperative to confirm that the compound engages its target in a physiological context. Biochemical assays using purified proteins can be misleading as they lack the complexities of the cellular environment (e.g., cell permeability, compound metabolism, presence of other interacting proteins).[11] CETSA provides this crucial evidence by measuring changes in the thermal stability of a target protein upon ligand binding directly in cells or cell lysates.[12][13][14] The principle is that ligand binding stabilizes the protein's structure, increasing the temperature required to denature it.[11][13]

-

Cell Treatment & Crosslinking: Treat HepG2 cells with agonist (e.g., GW7647) with or without this compound for a defined period (e.g., 6 hours). Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a ChIP-grade anti-PPARα antibody. Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Perform stringent washes to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Crosslinking & DNA Purification: Reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant PPARα enrichment. Perform differential binding analysis to find sites where PPARα occupancy is significantly changed by this compound treatment.

-

Cell Treatment & RNA Isolation: Treat cells in parallel with the ChIP-seq experiment. Lyse cells and isolate total RNA using a high-purity column-based kit.

-

Library Preparation: Enrich for mRNA (e.g., using oligo(dT) beads for poly-A selection). Fragment the mRNA, synthesize cDNA, add sequencing adapters, and amplify the library.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to the reference genome/transcriptome.

-

Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes with statistically significant changes in expression upon this compound treatment.

-

The true power of this tier comes from integrating the two datasets. Genes that show both a significant reduction in PPARα binding at their promoter/enhancer region (from ChIP-seq) and a significant decrease in expression (from RNA-seq) are high-confidence direct targets of this compound-mediated repression.

| Gene Name | ChIP-seq Fold Change (this compound vs. Control) | RNA-seq Log2 Fold Change (this compound vs. Control) | P-value (RNA-seq) | Status |

| ACOX1 | -3.5 | -2.1 | 1.2e-15 | High-confidence direct target |

| CD36 | -4.1 | -2.5 | 4.5e-20 | High-confidence direct target |

| SULT2A1 | -2.8 | -1.8 | 8.9e-12 | High-confidence direct target |

| MYC | No significant change | -0.1 | 0.85 | Not a direct target |

| Table 3: Hypothetical Integrated ChIP-seq and RNA-seq Data |

Tier 4: Assessing the Functional Cellular Outcome

Scientific Question: What is the ultimate consequence of this compound-mediated transcriptional repression on cell phenotype, particularly in a disease-relevant context?

Methodology of Choice: Cell Viability and Proliferation Assays.

Causality Behind Experimental Choice: The molecular and genomic changes investigated in Tiers 1-3 must be linked to a functional cellular outcome. Since PPARα is implicated in supporting cancer cell proliferation, a logical final step is to determine if its inhibition by this compound reduces cancer cell viability. Assays like the MTT or CellTiter-Glo assay provide a quantitative measure of cell health and proliferation, validating the therapeutic hypothesis.

-

Cell Seeding: Seed a cancer cell line with known PPARα expression (e.g., SKOV-3 ovarian cancer cells)[6] into 96-well plates.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Measurement: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Analysis: Measure luminescence on a plate reader. Plot the signal against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the role of the PPARα antagonist this compound in gene transcription. By progressing from direct target engagement (CETSA) to functional transcriptional modulation (Reporter Assay), genome-wide impact (ChIP-seq, RNA-seq), and finally to cellular phenotype (Viability Assays), researchers can build a comprehensive and robust understanding of the compound's mechanism of action.

The data generated through this framework not only validates this compound as a specific and potent modulator of PPARα but also identifies the direct gene networks it controls. This knowledge is critical for its further development as a potential therapeutic agent in oncology and other diseases where PPARα activity is dysregulated. Future studies could expand on this foundation by exploring the role of this compound in in vivo models of disease, investigating mechanisms of acquired resistance, and exploring synergistic combinations with other therapeutic agents.

References

- Network of Cancer Research. (2019). This compound is a Selective and Competitive PPARα Antagonist.

- MedchemExpress.com. This compound | PPAR Antagonist.

- Elsevier B.V. (2017). In Vitro and in Vivo Pharmacology of this compound, a Novel and Selective PPARα Antagonist.

- PubMed. (2024).

- National Institutes of Health (NIH). A Selective Novel Peroxisome Proliferator–Activated Receptor (PPAR)

- Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. PubMed.

- Kanno, Y., et al. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability.

- Cunard, R., et al. (2015). Antagonizing Peroxisome Proliferator-Activated Receptor α Activity Selectively Enhances Th1 Immunity in Male Mice. PubMed.

- INDIGO Biosciences. Human PPARα Reporter Assay Kit.

- INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.

- National Institutes of Health (NIH). (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.

- CETSA. Cellular Thermal Shift Assay.

- Michalik, L., et al. (2006). The mechanisms of action of PPARs. PubMed.

- Krogsdam, A. M., et al. Nuclear receptor corepressor-dependent repression of peroxisome-proliferator-activated receptor delta-mediated transactivation.

- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- HudsonAlpha Institute for Biotechnology. Myers Lab ChIP-seq Protocol v042211.

- Vasta, J. D., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- van der Meer, D. L., et al.

- Yu, S., et al. Nuclear receptor corepressors and PPARγ.

- Lee, J. M., et al. (2022). Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor. Frontiers.

- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Frontiers.

- Bio-Rad. RNA-Seq Workflow.

- Snyder Lab, Stanford University. (2012). ChIP-Seq Protocol. ENCODE.

- Diagenode.

- Love, M. I., et al. RNA-Seq workflow: Gene-level exploratory analysis and differential expression.

- Lee, J. M., et al. (2022). Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation.

- Genevia Technologies.

- Kwak, H., et al. TF-seq – Simultaneous Pathway Activity Inference and Gene Expression Analysis Using RNA Sequencing.

- Gudjonsson, A., et al. (2016). Integrated computational approach to the analysis of RNA-seq data reveals new transcriptional regulators of psoriasis.

Sources

- 1. korambiotech.com [korambiotech.com]

- 2. Frontiers | Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor [frontiersin.org]

- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PPAR antagonists and how do they work? [synapse.patsnap.com]

- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

An In-depth Technical Guide to Elucidating the Effects of NXT629 on Fatty Acid Oxidation Pathways

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanism of action of NXT629, a potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonist, with a specific focus on its effects on fatty acid oxidation (FAO) pathways. We will delve into the core mechanism, present detailed, field-proven experimental protocols for quantifying its metabolic impact, and synthesize the data to provide a holistic understanding of its cellular effects.

Introduction: The Central Role of Fatty Acid Oxidation and the Advent of this compound

Fatty acid oxidation (FAO) is a fundamental catabolic process where fatty acids are broken down to produce energy in the form of ATP.[1] This metabolic pathway is crucial in tissues with high energy demands, such as the heart, skeletal muscle, and liver.[2] Dysregulation of FAO is implicated in a wide array of pathologies, including metabolic syndrome, cardiovascular diseases, and various cancers, where malignant cells often reprogram their metabolism to rely on FAO for survival and proliferation.[1][3][4]

Given its central role in both health and disease, the modulation of FAO presents a compelling therapeutic strategy. This compound has emerged as a novel investigational tool and potential therapeutic agent. It is a potent and selective antagonist of PPARα, a key nuclear receptor that functions as a master transcriptional regulator of genes involved in lipid metabolism and FAO.[5] This guide will elucidate how this compound exerts its effects and provide the methodologies to rigorously study its impact on cellular bioenergetics.

PART 1: The Core Directive: this compound Mechanistically Inhibits the PPARα Signaling Axis

To comprehend the effects of this compound, one must first understand its molecular target, PPARα. PPARα acts as a lipid sensor. Upon activation by ligands such as fatty acids or fibrate drugs, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving their transcription.[1][6] Key among these target genes are those encoding the enzymatic machinery for FAO, most notably Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][6]

This compound functions as a direct competitive antagonist at the PPARα ligand-binding domain.[5] By occupying this site, this compound prevents the conformational changes necessary for the recruitment of transcriptional co-activators, thereby repressing the expression of PPARα target genes. This blockade of the canonical PPARα signaling pathway is the primary mechanism through which this compound inhibits fatty acid oxidation.

PART 2: Quantifying the Metabolic Impact of this compound: Experimental Frameworks

Methodology 1: Assessing Mitochondrial Respiration via Extracellular Flux Analysis

This method provides a real-time, indirect measurement of FAO by quantifying the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[7] The Agilent Seahorse XF Analyzer is the standard for this application.[8][9]

Experimental Protocol: Seahorse XF Palmitate Oxidation Assay

-

Cell Seeding: Seed cells of interest (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

-

Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding 200 µL of sterile water to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

-

Assay Medium Preparation: On the day of the assay, prepare FAO assay medium (e.g., Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine, 2.5 mM glucose, and 1 mM L-glutamine). Warm to 37°C and adjust pH to 7.4.[2]

-

Cell Plate Preparation:

-

Remove growth medium from cells and wash twice with warm FAO assay medium.

-

Add 180 µL/well of FAO assay medium containing either this compound (at desired concentrations) or vehicle control.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for equilibration.

-

-

Compound Plate Preparation:

-

Load the hydrated sensor cartridge with the compounds to be injected. A typical injection strategy includes:

-

Port A: Palmitate-BSA conjugate (e.g., 150 µM final concentration) or BSA-only control.[2]

-

Port B: Oligomycin (e.g., 1.5 µM), an ATP synthase inhibitor, to measure ATP-linked respiration.

-

Port C: FCCP (e.g., 1.0 µM), a protonophore, to measure maximal respiration.

-

Port D: Rotenone/Antimycin A (e.g., 0.5 µM), Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

For a self-validating control, include wells treated with Etomoxir, a known CPT1 inhibitor, to confirm that the measured OCR is indeed dependent on fatty acid oxidation.[2]

-

-

Assay Execution & Data Analysis: Calibrate the Seahorse XF Analyzer and run the assay. The expected outcome is that this compound-treated cells will show a significantly lower OCR response upon the injection of palmitate compared to vehicle-treated cells, similar to the effect of Etomoxir.

Methodology 2: Direct Measurement of Fatty Acid Catabolism

This protocol provides a direct, quantitative measurement of FAO by tracing the metabolic fate of a radiolabeled fatty acid.[10] The principle is that the breakdown of a fatty acid labeled at the first carbon, such as [1-¹⁴C]palmitate, releases the label as ¹⁴CO₂ during the first cycle of β-oxidation.[10][11]

Experimental Protocol: Radiolabeled [1-¹⁴C]Palmitate Oxidation Assay

-

Cell Culture and Treatment: Seed cells in 24-well plates. Once confluent, pre-treat cells with this compound or vehicle control for the desired duration (e.g., 12-24 hours) in standard culture medium.

-

Preparation of Radiolabeled Substrate: Prepare a reaction medium containing [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA. A typical concentration is 100 µM palmitate with a specific activity of 0.5 µCi/mL.[12]

-

Initiation of Oxidation Assay:

-

Wash cells twice with warm phosphate-buffered saline (PBS).

-

Add 500 µL of the ¹⁴C-palmitate reaction medium to each well.

-

Immediately place a sterile, CO₂-trapping filter paper (e.g., Whatman paper wetted with 1M NaOH) in a center well suspended above the reaction medium. Seal the plate tightly.

-

-

Incubation: Incubate the plate at 37°C for 2-4 hours.

-

Stopping the Reaction & Trapping CO₂:

-

Stop the reaction by adding 100 µL of 1M perchloric acid to each well, which lyses the cells and releases dissolved CO₂ from the medium.

-

Allow the plate to sit at room temperature for an additional 60-90 minutes to ensure all released ¹⁴CO₂ is trapped by the NaOH-wetted filter paper.[12]

-

-

Quantification:

-

Carefully remove the filter papers and place them into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the total protein content of each well. The expected result is a dose-dependent decrease in ¹⁴CO₂ production in this compound-treated cells.

-

Methodology 3: Profiling Gene Expression Changes in the FAO Pathway

The ultimate validation of this compound's mechanism is to demonstrate that it downregulates the expression of PPARα's target genes. Quantitative real-time PCR (qRT-PCR) is the gold standard for this analysis.[13][14]

Experimental Protocol: qRT-PCR for FAO Gene Expression

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for a time course (e.g., 6, 12, 24 hours) to capture the dynamics of transcriptional regulation. Harvest cells and extract total RNA using a standard Trizol-based or column-based method.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for key FAO genes. Essential target genes include:

-

CPT1A : The rate-limiting enzyme.[15]

-

ACADL (Acyl-CoA Dehydrogenase, Long Chain): Catalyzes the first step of β-oxidation.

-

HADH (Hydroxyacyl-CoA Dehydrogenase): Catalyzes the third step of β-oxidation.

-

GPAM (Glycerol-3-Phosphate Acyltransferase): While not a direct FAO enzyme, its expression was shown to be downregulated by this compound, indicating broader effects on lipid metabolism.[16]

-

-

Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate the fold change in expression using the ΔΔCt method. This compound treatment is expected to cause a significant reduction in the mRNA levels of these PPARα target genes.

PART 3: Data Presentation & Synthesis of Evidence

The convergence of data from these distinct methodologies provides a powerful, multi-faceted confirmation of this compound's effect on fatty acid oxidation.

Table 1: Summary of Expected Quantitative Data from this compound Treatment

| Experimental Assay | Parameter Measured | Expected Outcome with this compound | Mechanistic Rationale |

| Seahorse XF Analysis | Oxygen Consumption Rate (OCR) | ↓ Decrease in palmitate-driven OCR | Reduced mitochondrial respiration due to substrate limitation (fewer fatty acids entering mitochondria). |

| Radiolabeled FAO Assay | ¹⁴CO₂ Production from [1-¹⁴C]Palmitate | ↓ Dose-dependent decrease | Direct inhibition of the catabolism of fatty acids via β-oxidation. |

| qRT-PCR | mRNA Expression of CPT1A | ↓ Significant downregulation | Antagonism of PPARα prevents transcriptional activation of its primary target gene for FAO. |

| qRT-PCR | mRNA Expression of ACADL, HADH | ↓ Significant downregulation | Inhibition of PPARα-mediated transcription of genes encoding key β-oxidation enzymes. |

A recent study on a mouse model of cholesterol gallstones provides in-vivo evidence consistent with this mechanism, showing that this compound treatment significantly altered the expression of lipid-related genes.[16]

Table 2: Reported In-Vivo Gene Expression Changes with this compound Treatment[16]

| Gene | Function | Reported Effect of this compound |

| GPAM | Glycerol-3-phosphate acyltransferase | ↓ Downregulated |

| ABCG5 | Cholesterol transporter | ↓ Reduced |

| ABCG8 | Cholesterol transporter | ↓ Reduced |

| CYP7A1 | Cholesterol 7 alpha-hydroxylase | ↑ Increased |

| PPAR-α | Nuclear Receptor (Target of this compound) | ↓ Downregulated |

Data adapted from a study on cholesterol gallstone prevention in mice.[16]

The downregulation of GPAM suggests this compound may also shunt lipids away from triglyceride synthesis, while the observed downregulation of PPAR-α itself points towards a potential negative feedback loop.[16] The combined results from cellular bioenergetics (Seahorse), direct metabolic flux (radiolabeled assays), and gene expression (qRT-PCR) create an undeniable chain of evidence: this compound binds to PPARα, which suppresses the transcription of CPT1A and other key enzymes, leading to a functional inability of the cell to efficiently oxidize fatty acids, ultimately resulting in decreased mitochondrial respiration fueled by this substrate.

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that modulates cellular metabolism by inhibiting fatty acid oxidation. Its core mechanism of action is the potent and selective antagonism of the nuclear receptor PPARα, a master regulator of lipid homeostasis.[5] The technical framework provided herein offers a robust, multi-tiered approach to definitively characterize and quantify the impact of this compound on FAO pathways. By integrating real-time metabolic analysis, direct measurement of substrate catabolism, and targeted gene expression profiling, researchers can confidently elucidate the bioenergetic consequences of PPARα antagonism in their specific models of interest, paving the way for further discoveries in metabolic disease and oncology.

References

- Application Notes and Protocols for Measuring Fatty-Acid Oxidation with (1-14C)Linoleic Acid. Benchchem.

- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument.

- Application Notes and Protocols for Fatty Acid Oxid

- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument.

-

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. JoVE. [Link]

- Application Notes and Protocols for Assessing Fatty-Acid Oxid

- Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF.

- Fatty Acid Oxidation Assay.

-

Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. National Institutes of Health. [Link]

- TECHNICAL MANUAL Fatty Acid Oxid

-

This compound Ameliorates Cholesterol Gallstones in Mice Model by Improving Lipid Metabolism Disorder and Cholesterol Homeostasis Through Inhibiting the GPAM Pathway. PubMed. [Link]

- Identification of differentially expressed genes related to fatty acid...

-

Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. PNAS. [Link]

-

In Vitro and in Vivo Pharmacology of this compound, a Novel and Selective PPARα Antagonist. PubMed. [Link]

-

Comparative Analysis of the Expression of Genes Involved in Fatty Acid Synthesis Across Camelina Varieties. MDPI. [Link]

- Comparative study of gene expression and allele-specific expression in three tissues of the heart, muscle, and spleen of roosters adapted to low and high altitude regions based on open access RNA-Seq d

-

Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Experimental & Clinical Cancer Research. [Link]

- Novel therapeutic strategies for targeting fatty acid oxidation in cancer.

-

The role and mechanism of fatty acid oxidation in cancer drug resistance. PubMed Central. [Link]

-

Fatty acid oxidation: An emerging facet of metabolic transformation in cancer. National Institutes of Health. [Link]

Sources

- 1. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. The role and mechanism of fatty acid oxidation in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacology of this compound, a novel and selective PPARα antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. This compound Ameliorates Cholesterol Gallstones in Mice Model by Improving Lipid Metabolism Disorder and Cholesterol Homeostasis Through Inhibiting the GPAM Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of NXT629: A Potent and Selective PPARα Antagonist for Oncological Research

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NXT629, a novel, potent, and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We will explore the scientific rationale for targeting PPARα in oncology, detail the pharmacological profile of this compound, and present key preclinical data in various cancer models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PPARα antagonism in cancer.

Introduction: The Rationale for Targeting PPARα in Oncology

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism.[1] The PPAR family consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2]

Emerging evidence has implicated PPARα in the pathobiology of various cancers.[3] Upregulation of PPARα has been observed in several malignancies, including ovarian cancer, melanoma, and chronic lymphocytic leukemia (CLL).[3][4] This increased expression is thought to contribute to cancer cell proliferation and survival by reprogramming cellular metabolism to favor fatty acid oxidation (FAO), providing a crucial energy source for rapid growth and metastasis.[3] Genetic knockout studies of PPARα have demonstrated protection against tumor growth in several syngeneic tumor models, further validating PPARα as a potential therapeutic target in oncology.[3]

The development of a potent and selective PPARα antagonist was therefore hypothesized to represent a novel therapeutic strategy to disrupt the metabolic adaptability of cancer cells and inhibit tumor progression. This hypothesis led to the discovery of this compound.

The Discovery of this compound: A Highly Selective PPARα Antagonist

This compound was identified through a dedicated discovery program aimed at developing small-molecule inhibitors of PPARα. The primary goal was to achieve high potency for PPARα while maintaining significant selectivity against other PPAR isotypes and nuclear hormone receptors to minimize off-target effects.

In Vitro Pharmacological Profile

This compound emerged as a lead compound with a desirable in vitro profile, demonstrating potent and competitive antagonism of human PPARα.[5]

| Target | IC50 (nM) | Selectivity vs. PPARα |

| Human PPARα | 77 | - |

| Human PPARδ | 6,000 | ~78-fold |

| Human PPARγ | 15,000 | ~195-fold |

| Estrogen Receptor β (ERβ) | 15,200 | ~197-fold |

| Glucocorticoid Receptor (GR) | 32,500 | ~422-fold |

| Thyroid Hormone Receptor β (TRβ) | >100,000 | >1298-fold |

| Table 1: In vitro potency and selectivity of this compound against human nuclear hormone receptors.[5] |

As shown in Table 1, this compound exhibits an IC50 of 77 nM for human PPARα and demonstrates excellent selectivity over other PPAR isoforms and a panel of other nuclear hormone receptors.[5] This high selectivity is a critical attribute, suggesting a lower likelihood of off-target toxicities.

Mechanism of Action: Antagonism of the PPARα Signaling Pathway

This compound exerts its biological effects by directly binding to PPARα and competitively inhibiting the binding of endogenous ligands. This antagonism prevents the recruitment of coactivator proteins and subsequent transcriptional activation of PPARα target genes involved in fatty acid metabolism.

Caption: Experimental workflow for the PPARα antagonist luciferase reporter assay.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the in vivo efficacy of this compound in a subcutaneous tumor model.

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., SKOV-3 for ovarian cancer) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the antitumor efficacy.

Pharmacokinetics and Bioavailability

While this compound demonstrates good systemic exposure in mice following intraperitoneal injection, making it a valuable tool for in vivo preclinical research, it has been noted to have poor oral bioavailability. [2]This characteristic is a significant consideration for its potential clinical development and suggests that alternative formulations or delivery methods may be required for human administration.

Conclusion and Future Directions

This compound is a potent and selective PPARα antagonist with demonstrated preclinical antitumor activity in models of ovarian cancer, melanoma, and chronic lymphocytic leukemia. Its mechanism of action, centered on the disruption of cancer cell metabolism, represents a promising therapeutic strategy. While its poor oral bioavailability presents a hurdle for clinical translation, this compound remains an invaluable research tool for further elucidating the role of PPARα in cancer biology. Future research may focus on the development of this compound analogs with improved pharmacokinetic properties or the exploration of novel drug delivery systems to enable its clinical investigation. As of the writing of this guide, there is no publicly available information on clinical trials for this compound.

References

-

Bravo, Y., et al. (2014). Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorganic & Medicinal Chemistry Letters, 24(10), 2267-72. [Link]

-

Chen, Y. Q., et al. (2015). PPARα and fatty acid oxidation mediate glucocorticoid resistance in chronic lymphocytic leukemia. Blood, 126(23), 539. [Link]

-

Lee, C. H., et al. (2012). PPAR-alpha is a therapeutic target for chronic lymphocytic leukemia. Leukemia, 26(5), 1062-70. [Link]

-

Spaner, D. E., et al. (2013). PPARα and fatty acid oxidation mediate glucocorticoid resistance in chronic lymphocytic leukemia. Blood, 122(21), 2896. [Link]

-

Stebbins, J. L., et al. (2017). In Vitro and in Vivo Pharmacology of this compound, a Novel and Selective PPARα Antagonist. European Journal of Pharmacology, 809, 130-140. [Link]

-

Messmer, D., et al. (2015). A Selective Novel Peroxisome Proliferator–Activated Receptor (PPAR)-α Antagonist Induces Apoptosis and Inhibits Proliferation of CLL Cells In Vitro and In Vivo. Molecular Cancer Therapeutics, 14(8), 1804-15. [Link]

-

Grabacka, M., et al. (2017). Peroxisome proliferator-activated receptor α (PPARα) contributes to control of melanogenesis in B16 F10 melanoma cells. Archives of Dermatological Research, 309(3), 141-157. [Link]

-

Panigrahy, D., et al. (2011). The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy. Frontiers in Oncology, 1, 33. [Link]

-

Spaner, D. E., et al. (2012). PPARα expression and fatty acid oxidation in circulating CLL cells. ResearchGate. [Link]

-

Szeliga, M., et al. (2019). Role of PPARα in cancer cells and immune cells. ResearchGate. [Link]

-

Grabacka, M., et al. (2010). PPARα is present and active in B16F10 melanoma cells. ResearchGate. [Link]

-

Kim, J., et al. (2024). Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells. International Journal of Molecular Sciences, 25(21), 11760. [Link]

-

Slominski, A. T., et al. (2021). PPARs and the Kynurenine Pathway in Melanoma—Potential Biological Interactions. International Journal of Molecular Sciences, 22(16), 8896. [Link]

-

Kim, J., et al. (2024). Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells. PubMed, 39519311. [Link]

-

Grabacka, M., et al. (2006). Peroxisome proliferator-activated receptor alpha activation decreases metastatic potential of melanoma cells in vitro via down-regulation of Akt. Clinical Cancer Research, 12(10), 3028-36. [Link]

-

Chen, Y., et al. (2023). Comprehensive Analysis Identifies the PPAR-Targeted Genes Associated with Ovarian Cancer Prognosis and Tumor Microenvironment. BioMed Research International, 2023, 9912068. [Link]

-

Komar, C. M. (2005). Peroxisome proliferator-activated receptors (PPARs) and ovarian function – implications for regulating steroidogenesis, differentiation, and tissue remodeling. Reproductive Biology and Endocrinology, 3, 41. [Link]

Sources

- 1. Peroxisome proliferator-activated receptors (PPARs) and ovarian function – implications for regulating steroidogenesis, differentiation, and tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. In vitro and in vivo pharmacology of this compound, a novel and selective PPARα antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Peroxisome Proliferator-Activated Receptor α-Dependent Mitochondrial Metabolism in Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The role of NXT629 in melanoma research

An In-Depth Technical Guide: Investigating the Role of NXT629 in Melanoma Research: A Focus on PPARα Antagonism

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The landscape of melanoma therapeutics, while transformed by MAPK pathway inhibitors and immunotherapy, is continually challenged by intrinsic and acquired resistance. This necessitates the exploration of novel therapeutic targets that lie outside these well-trodden pathways. Peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor and master regulator of lipid metabolism, has emerged as a potential dependency in melanoma, where its upregulation is linked to tumor growth and metastasis.[1] This guide focuses on this compound, a potent and highly selective PPARα antagonist, as a critical research tool to interrogate this target.[1][2][3][4] We provide the scientific rationale for targeting PPARα, detail the pharmacological profile of this compound, and present a comprehensive suite of validated, step-by-step protocols for its preclinical evaluation in melanoma models. The overarching goal is to equip researchers with the technical knowledge to effectively utilize this compound to validate PPARα as a therapeutic target and explore its potential in overcoming resistance in melanoma.

Part 1: The Scientific Rationale for Targeting PPARα in Melanoma

Melanoma cells undergo significant metabolic reprogramming to sustain their high proliferative and metastatic capacity. One key adaptation is an increased reliance on fatty acid oxidation (FAO) to meet energetic and biosynthetic demands.

PPARα is a ligand-activated transcription factor that functions as a primary regulator of lipid homeostasis.[1] Under conditions of metabolic stress, PPARα activation upregulates a suite of genes involved in the uptake, transport, and β-oxidation of fatty acids. In cancer, this pathway can be hijacked to provide a consistent energy supply, promoting cell survival and proliferation.[1]

Several studies have noted the clinical relevance of this pathway, observing that PPARα expression is upregulated in melanoma tissues.[1] Furthermore, genetic knockout of PPARα has been shown to protect against tumor growth in syngeneic mouse models, strongly suggesting it is a pro-tumorigenic factor.[1] Therefore, the pharmacological antagonism of PPARα presents a rational and compelling therapeutic strategy.

Figure 1: The PPARα signaling axis in melanoma and the point of intervention for this compound.

Part 2: this compound - A Precision Tool for PPARα Antagonism

This compound is a selective and competitive small-molecule antagonist of PPARα.[2][3] Its utility in a research setting is underpinned by its high potency and specificity, which ensures that observed biological effects can be confidently attributed to the inhibition of PPARα.

Causality Behind the Choice: Using a highly selective tool like this compound is critical for target validation. Off-target effects of a less specific compound would confound data interpretation, making it impossible to conclude whether the anti-cancer effects are due to inhibiting PPARα or another receptor. This compound's pharmacological profile makes it a reliable probe for this purpose.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the inhibitory concentration (IC50) of this compound against human PPAR isotypes and other related nuclear hormone receptors, demonstrating its pronounced selectivity for PPARα.

| Receptor Target | IC50 (µM) | Selectivity vs. PPARα (Fold) |

| hPPARα | 0.077 | 1x |

| hPPARδ | 6.0 | ~78x |

| hPPARγ | 15.0 | ~195x |

| hERβ | 15.2 | ~197x |

| hGR | 32.5 | ~422x |

| hTRβ | >100 | >1298x |

| Table 1: Selectivity of this compound across human nuclear hormone receptors. Data compiled from multiple sources.[2][4][5][6] |

Part 3: Methodologies for the Preclinical Evaluation of this compound

This section provides validated, step-by-step protocols to assess the anti-melanoma activity of this compound. Each protocol is designed as a self-validating system, with clear endpoints and controls.

In Vitro Experimental Protocols

3.1.1. Cell Proliferation and Viability Assay

-

Objective: To determine the dose-dependent effect of this compound on the proliferation and viability of melanoma cell lines.

-

Experimental Choice Rationale: This is the foundational experiment to establish baseline efficacy. Using a panel of cell lines (e.g., BRAF-mutant A375, NRAS-mutant SK-MEL-2, and the highly metastatic murine B16F10) provides insight into efficacy across different genetic backgrounds.

-

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed melanoma cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove old media from the cell plate and add 100 µL of the 2X drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-